1-Piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride
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Description
1-Piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride is a useful research compound. Its molecular formula is C12H14ClF3N4 and its molecular weight is 306.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized, showcasing significant antibacterial activity and moderate antifungal activity. These compounds were evaluated using in vitro assays against bacterial and fungal organisms, indicating their potential as antimicrobial agents. Additionally, structure-activity relationships were explored through molecular docking studies, demonstrating the compounds' interaction with key protein targets in Escherichia coli and Candida albicans (Vankadari et al., 2013).
Antifungal and Anti-arrhythmic Properties
Research has extended into the antifungal and anti-arrhythmic properties of derivatives containing the piperidine moiety. For instance, piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized and shown to possess significant anti-arrhythmic activity. These findings suggest a promising avenue for the development of new therapeutic agents targeting cardiovascular diseases (Abdel‐Aziz et al., 2009).
Synthesis of Substituted Piperidines
The chemical versatility of 1-piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride is further exemplified in the synthesis of substituted piperidines. These compounds are synthesized through reactions involving N,N-Bis[(benzotriazol-1-yl)methyl]amines, showcasing the adaptability of the piperidine ring in creating a diverse range of chemical structures (Katritzky et al., 1999).
Novel Synthesis Approaches
Innovative synthesis methods have been developed for creating azole-containing piperidines, which are valuable in medicinal chemistry. These methods involve the arylation of azoles with bromopyridines followed by the reduction of the pyridine ring, demonstrating a convenient approach to obtaining 3- and 4-(1H-azol-1-yl)piperidines. This work contributes to the advancement of synthetic methodologies for producing compounds with potential pharmaceutical applications (Shevchuk et al., 2012).
Properties
IUPAC Name |
1-piperidin-4-yl-5-(trifluoromethyl)benzotriazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4.ClH/c13-12(14,15)8-1-2-11-10(7-8)17-18-19(11)9-3-5-16-6-4-9;/h1-2,7,9,16H,3-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGFRHXXUYUYOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)C(F)(F)F)N=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381690 |
Source
|
Record name | 1-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-benzotriazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-37-5 |
Source
|
Record name | 1-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-benzotriazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.